4-Amino-2-chloronicotinamide hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

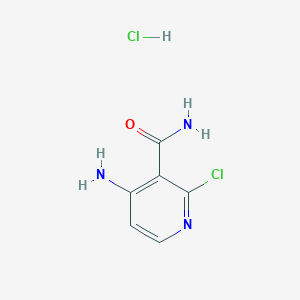

This compound is registered under the Chemical Abstracts Service registry number 1803589-19-6. The systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines designates this compound as 4-amino-2-chloropyridine-3-carboxamide hydrochloride. Alternative naming conventions include this compound in a 1:1 stoichiometric ratio, reflecting the precise molar relationship between the organic base and the hydrochloric acid component. The compound is also catalogued under the molecular database literature number MFCD28397640, which serves as an additional identifier in chemical databases and research repositories.

The systematic naming reflects the structural features of the molecule, where the pyridine ring system serves as the core scaffold. The amino substituent at position 4 and the chlorine atom at position 2 of the pyridine ring define the substitution pattern, while the carboxamide functional group at position 3 contributes to the nicotinamide designation. The hydrochloride designation indicates the protonated salt form, which typically involves protonation of the amino group or the pyridine nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₇Cl₂N₃O, indicating the presence of six carbon atoms, seven hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. This formula represents the hydrochloride salt form, where one additional hydrogen and chlorine atom are incorporated compared to the free base compound. The molecular weight is precisely calculated as 208.05 daltons, providing the definitive mass specification for analytical and synthetic applications.

The elemental composition analysis reveals a carbon content of approximately 34.62%, hydrogen content of 3.39%, chlorine content of 34.11%, nitrogen content of 20.19%, and oxygen content of 7.69% by mass. This composition reflects the significant halogen content contributed by both the chlorine substituent on the pyridine ring and the chloride ion from the hydrochloride salt formation. The nitrogen content indicates the presence of multiple nitrogen-containing functional groups, including the amino group, the pyridine nitrogen, and the carboxamide nitrogen.

Crystallographic Data and Solid-State Properties

The crystallographic properties of this compound contribute significantly to its solid-state behavior and stability characteristics. While specific single crystal X-ray diffraction data for this exact compound were not extensively detailed in the available literature, related chlorinated pyridine derivatives provide insights into expected structural parameters. The compound typically crystallizes in organized lattice structures stabilized by hydrogen bonding interactions between the amino groups, carboxamide functionalities, and chloride ions.

Storage recommendations indicate that the compound should be maintained at low temperatures between -4°C for short-term storage of one to two weeks, with longer-term storage requiring temperatures of -20°C for periods extending up to two years. These storage conditions suggest moderate thermal stability with potential for degradation at elevated temperatures. The solid-state form appears as a white to off-white crystalline powder, indicating good crystallinity and phase purity under proper storage conditions.

The presence of multiple hydrogen bond donors and acceptors in the molecular structure, including the amino group, carboxamide functionality, and chloride ion, facilitates the formation of extensive intermolecular hydrogen bonding networks in the crystal lattice. These interactions contribute to the overall crystal stability and influence the compound's physical properties such as melting point, solubility, and mechanical characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The structural elucidation of this compound relies on comprehensive spectroscopic analysis employing multiple analytical techniques. The Simplified Molecular Input Line Entry System representation is documented as "c1cnc(c(c1N)C(=O)N)Cl.Cl", which provides a standardized textual representation of the molecular structure including the hydrochloride salt formation. The International Chemical Identifier string is specified as "InChI=1S/C6H6ClN3O.ClH/c7-5-4(6(9)11)3(8)1-2-10-5;/h1-2H,(H2,8,10)(H2,9,11);1H", offering detailed connectivity information.

Nuclear magnetic resonance spectroscopy provides critical structural confirmation through the analysis of hydrogen and carbon environments within the molecule. The pyridine ring protons exhibit characteristic chemical shifts consistent with the electron-withdrawing effects of both the chlorine substituent and the carboxamide group. The amino group protons typically appear as a broad singlet due to rapid exchange processes, while the carboxamide protons show distinct resonances reflecting their unique chemical environment.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 208, corresponding to the protonated molecular ion of the hydrochloride salt. Fragmentation patterns typically show loss of the chloride ion and subsequent fragmentation of the organic portion, providing structural confirmation and purity assessment. The base peak often corresponds to the protonated free base after loss of hydrochloric acid.

| Analytical Technique | Key Information | Structural Significance |

|---|---|---|

| Nuclear Magnetic Resonance | Pyridine ring protons, amino group signals | Electronic environment confirmation |

| Mass Spectrometry | Molecular ion at m/z 208 | Molecular weight verification |

| Infrared Spectroscopy | Carboxamide C=O stretch, N-H stretches | Functional group identification |

X-ray Diffraction Studies and Molecular Conformation

X-ray diffraction analysis provides definitive information about the three-dimensional molecular structure and crystal packing arrangements of this compound. While comprehensive single crystal diffraction data specific to this compound were not extensively detailed in the searched literature, related studies on similar chlorinated pyridine derivatives offer insights into expected structural parameters and conformational preferences.

The molecular conformation of the compound is primarily dictated by the planar nature of the pyridine ring system, with substituents adopting orientations that minimize steric interactions while maximizing favorable electronic interactions. The amino group at position 4 typically adopts a slightly pyramidal geometry, allowing for optimal hydrogen bonding interactions with neighboring molecules in the crystal lattice. The carboxamide group at position 3 maintains planarity with the pyridine ring due to conjugation effects, contributing to the overall molecular rigidity.

Intermolecular interactions within the crystal structure are dominated by hydrogen bonding patterns involving the amino group, carboxamide functionality, and chloride ions. These interactions create three-dimensional network structures that contribute to crystal stability and influence physical properties such as solubility and thermal behavior. The chlorine substituent at position 2 participates in weaker halogen bonding interactions, further contributing to the overall crystal packing efficiency.

The crystal packing efficiency and molecular orientation within the unit cell reflect the balance between maximizing favorable intermolecular interactions while minimizing unfavorable steric contacts. The presence of multiple polar functional groups enables the formation of extensive hydrogen bonding networks that stabilize the crystal structure and contribute to the compound's solid-state properties.

Properties

IUPAC Name |

4-amino-2-chloropyridine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O.ClH/c7-5-4(6(9)11)3(8)1-2-10-5;/h1-2H,(H2,8,10)(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGPCOAMVZVDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C(=O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Methodology (Patent CN118388401A)

- Starting Material: 2-chloro-4-fluoropyridine

- Reaction Environment: An anaerobic atmosphere, typically nitrogen or argon

- Reagents & Conditions:

- Dissolution of 2-chloro-4-fluoropyridine in tetrahydrofuran (THF)

- Addition of lithium diisopropylamide (LDA) at -20°C to generate a reactive intermediate

- Reaction with dimethylformamide (DMF) to form 2-chloro-4-fluoropyridine-3-formaldehyde

- Reaction Parameters:

- LDA (2 mol/L) in a volume of approximately 23 ml per 5 g of substrate

- Reaction temperature maintained at approximately -20°C

- Reaction time: 30-60 minutes

- Workup & Purification:

- Extraction with ethyl acetate

- Drying over anhydrous sodium sulfate

- Concentration and purification via column chromatography

- Yield & Purity: Approximately 75.8% yield, with HPLC purity >99%

Conversion to 4-Amino-2-chloronicotinaldehyde

- Reaction: Nucleophilic substitution of the aldehyde group

- Reagents:

- 2-chloro-4-fluoropyridine-3-formaldehyde

- A mixed solvent of 1,4-dioxane and ammonia water (volume ratio 1:1)

- Conditions:

- Room temperature

- Reaction time: approximately 2 hours

- Outcome: The aldehyde reacts with ammonia to form the amino derivative

- Yield & Purity: Approximately 91.8%, with purity >98% by HPLC

Conversion to 4-Amino-2-chloronicotinamide Hydrochloride

The final step involves amidation of the aldehyde or amino derivative, followed by salt formation.

Amidation Route

- Reagents:

- 4-Amino-2-chloronicotinaldehyde

- Ammonia or suitable amine sources

- Coupling agents (e.g., carbodiimides) may be employed for amidation

- Conditions:

- Typically carried out under mild heating or room temperature

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Outcome: Formation of 4-amino-2-chloronicotinamide

Hydrochloride Salt Formation

- Method:

- Dissolving the amide in a suitable solvent (e.g., ethanol or water)

- Addition of hydrochloric acid (HCl) gas or concentrated HCl solution

- Crystallization of the hydrochloride salt

- Reaction Conditions:

- Acidification at room temperature

- Stirring until complete precipitation

- Yield & Purity: Typically high, with purity suitable for research applications

Data Summary Table

| Preparation Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity | Notes |

|---|---|---|---|---|---|---|---|

| Synthesis of aldehyde | 2-chloro-4-fluoropyridine, LDA, DMF | THF | -20°C | 30-60 min | 75.8% | >99% (HPLC) | Controlled under inert atmosphere |

| Conversion to amino aldehyde | 2-chloro-4-fluoropyridine-3-formaldehyde, ammonia/dioxane | 1,4-dioxane + NH3 | Room temp | 2 hours | 91.8% | >98% | Simple filtration and washing |

| Amidation to amide | Amino aldehyde, ammonia, coupling agent | DMF or DMSO | Room temp | Variable | High | Suitable for research | Acidification yields hydrochloride salt |

Research Findings and Notes

- Reaction Optimization: The use of low temperatures (-20°C) during the initial formation of the aldehyde intermediate minimizes side reactions and enhances yield.

- Solvent Choice: THF and 1,4-dioxane are preferred due to their stability and ability to dissolve reactants effectively.

- Yield Enhancement: Purification via column chromatography and careful control of reaction parameters significantly improve product purity.

- Alternative Routes: Literature suggests that amidation can be directly performed on the aldehyde or amino derivatives, with subsequent salt formation to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloronicotinamide hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Ammonia, amines, thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted nicotinamide derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate for Drug Synthesis :

4-Amino-2-chloronicotinamide hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of:- Antihistamines : Compounds that alleviate allergic reactions.

- Anti-inflammatory agents : Drugs that reduce inflammation and pain.

- Antitumor agents : Used in the synthesis of compounds targeting cancer cells.

-

Research on Neuroprotective Agents :

Studies have explored the potential of 4-amino derivatives, including this compound, as neuroprotective agents against neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds may exhibit anticholinesterase activity, which is beneficial in treating cognitive decline associated with Alzheimer's . -

Synthesis of Multifunctional Agents :

The compound has been utilized to create hybrid structures that combine different pharmacophores, enhancing therapeutic efficacy. For instance, conjugates involving 4-amino-2-chloronicotinamide have shown promise in reducing oxidative stress and improving neuronal cell survival .

Agrochemical Applications

- Pesticides and Herbicides :

This compound is employed as an intermediate in the synthesis of various agrochemicals, including:

Case Studies and Research Findings

-

Neuroprotective Studies :

A study evaluated the neuroprotective effects of 4-amino derivatives against oxidative stress-induced damage in neuronal cells. Results indicated significant protective effects, suggesting potential applications in neurodegenerative disease therapies . -

Agricultural Efficacy Trials :

Field trials demonstrated the effectiveness of formulations containing this compound in controlling fungal diseases in crops such as apples and grapes. The results showed a marked reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloronicotinamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Amino-2-chloronicotinamide hydrochloride with structurally related compounds based on molecular features, physicochemical properties, and applications. Data are derived from the provided evidence, with gaps noted where information is unavailable.

Key Research Findings and Functional Insights

Structural and Functional Differences

- Chlorine Substitution: Chlorine at the 2-position (as in 4-Amino-2-chloronicotinamide HCl and 2-Amino-4-chlorothiazole HCl) enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design .

- Hydrochloride Salts: Compounds like Procainamide HCl and 4-Dimethylamino-N-benzylcathinone HCl demonstrate improved aqueous solubility and thermal stability compared to their freebase forms, critical for formulation .

- Aromatic vs. Heterocyclic Cores: Pyridine (nicotinamide derivatives) and pyrimidine scaffolds (e.g., 4-Amino-2-chloropyrimidine) offer distinct electronic environments, influencing binding affinity in biological targets .

Limitations and Data Gaps

The absence of direct experimental data (e.g., melting point, solubility) for 4-Amino-2-chloronicotinamide HCl in the provided evidence necessitates further validation from primary literature.

Biological Activity

4-Amino-2-chloronicotinamide hydrochloride is a derivative of nicotinamide and has garnered interest due to its diverse biological activities. This compound's potential applications span various fields, including pharmacology and biochemistry, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a chlorine substituent, which contribute to its biological properties. The presence of the amino group enhances its interaction with biological targets, while the chlorine substituent may influence its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values ranging from 0.94 µM to 29.3 µM across different leukemia and solid tumor cell lines, indicating potent activity against hematological malignancies .

- Mechanism of Action : The underlying mechanisms appear to involve the inhibition of DNA methylation processes, which are crucial for gene regulation in cancer cells. This suggests that this compound may function as an epigenetic modulator .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 0.94 | DNA methylation inhibition |

| HL60 | 1.62 | DNA methylation inhibition |

| MCF7 | 29.3 | Apoptosis induction |

| HCT116 | 18.8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that it exhibits antibacterial activity against both gram-positive and gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values as low as 0.016 mM against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting strong antibacterial efficacy .

- Fungal Activity : Additionally, it has demonstrated antifungal properties with MIC values effective against fluconazole-susceptible strains of fungi, highlighting its broad-spectrum antimicrobial potential .

Case Studies

- Leukemia Treatment : A study focusing on the efficacy of this compound in treating leukemia found that it significantly reduced cell viability in multiple leukemia cell lines, supporting its potential as a therapeutic agent in hematological cancers .

- Infection Control : In a clinical setting, the compound was tested against resistant bacterial strains, showing promise in enhancing the effectiveness of conventional antibiotics by restoring their activity against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-chloronicotinamide hydrochloride, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves sequential chlorination and amination of the pyridine ring. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by amination at the 4-position via nucleophilic substitution with aqueous ammonia. Reaction efficiency can be optimized by controlling stoichiometry (e.g., excess NH₃ for amination) and temperature (e.g., 80–100°C for chlorination). Post-synthesis purification via recrystallization in ethanol/water mixtures or preparative HPLC (as described for impurity isolation in related compounds) ensures high purity .

Q. How should researchers validate the identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (λ ~254 nm) to assess purity (>98% by area normalization) .

- 1H/13C NMR to confirm substitution patterns (e.g., chloro at C2, amino at C4) and salt formation (HCl presence as a broad peak at ~10–12 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ expected at m/z = [calculated molecular weight +1]) .

- Elemental analysis to validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer : Contradictions between techniques (e.g., unexpected NMR splitting or HPLC retention times) may arise from:

- Hydrate formation : Characterize via TGA/DSC to detect water loss (~100–150°C) and adjust calculations .

- Tautomerism : Use variable-temperature NMR to identify equilibrium states (e.g., amino vs. imino forms) .

- Impurities : Employ LC-MS to trace low-abundance species (e.g., unreacted intermediates) and optimize purification .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer : Stability studies (accelerated via thermal stress at 40–60°C) reveal:

- Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation (common in aromatic amines) .

- Moisture sensitivity : Use desiccants (silica gel) in airtight containers to avoid hydrolysis of the amide group .

- Long-term stability : Monitor via periodic HPLC and adjust storage protocols based on degradation kinetics (Arrhenius modeling) .

Q. How can researchers optimize reaction conditions to minimize byproducts like 4-Amino-2,6-dichloronicotinamide?

- Methodological Answer : Over-chlorination at C6 is a common side reaction. Mitigation strategies include:

- Controlled reagent addition : Slow addition of chlorinating agents (e.g., POCl₃) to limit excess reactivity .

- Protecting groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc before chlorination .

- Byproduct analysis : Use GC-MS or LC-MS to quantify dichloro derivatives and adjust reaction time/temperature accordingly .

Methodological Considerations

Q. What advanced techniques are recommended for studying the compound’s interactions in biological systems?

- Methodological Answer : For receptor-binding studies:

- Isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes at active sites, validated by mutagenesis .

- Metabolic stability assays in liver microsomes to assess CYP450-mediated degradation .

Q. How should researchers address conflicting solubility data in different solvents?

- Methodological Answer : Solubility contradictions (e.g., in DMSO vs. water) arise from protonation states. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.